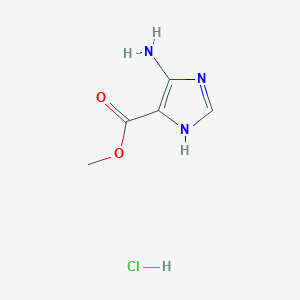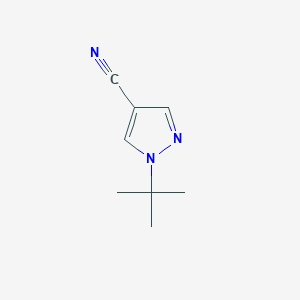![molecular formula C13H14N2O2 B178583 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 1787-23-1](/img/structure/B178583.png)
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzylidene group attached to an oxazole ring, which is further substituted with a dimethylamino group and a methyl group. Its molecular formula is C12H14N2O2.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized using catalysts based on silver nanoparticles . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound is part of a class of compounds known as isoxazolones . Isoxazolones have been found to have applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .
Result of Action
Given its classification as an isoxazolone, it may have potential therapeutic effects, including antibacterial, anticonvulsant, antifungal, antidiabetic, and anticancer activities .
Action Environment
It is known that the synthesis of the compound involves the use of catalysts based on silver nanoparticles , which suggests that the reaction conditions could potentially influence the compound’s properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzylidene or oxazole rings .
Scientific Research Applications
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a methyl group.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
2-methyl-1,3-oxazol-5(4H)-one: Another precursor used in the synthesis
Uniqueness
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a benzylidene moiety attached to an oxazole ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJOKNWPCVCPLB-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419794 |
Source


|
| Record name | NSC636399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-23-1 |
Source


|
| Record name | NSC636399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazole-6-sulfonic acid](/img/structure/B178511.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)




![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)





